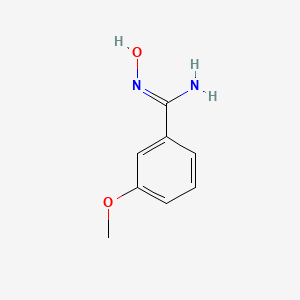3-Methoxybenzamidoxime
CAS No.: 73647-50-4
Cat. No.: VC5692567
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73647-50-4 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | N'-hydroxy-3-methoxybenzenecarboximidamide |
| Standard InChI | InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
| Standard InChI Key | CEHMGZTZNNEADY-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)/C(=N\O)/N |
| SMILES | COC1=CC=CC(=C1)C(=NO)N |
| Canonical SMILES | COC1=CC=CC(=C1)C(=NO)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-methoxybenzamidoxime consists of a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and an amidoxime functional group (-C(NH₂)=N-OH) at the 1-position (Figure 1). This configuration confers unique electronic and steric properties, influencing its reactivity and solubility.
Molecular Characteristics
-
Molecular Formula: C₈H₁₀N₂O₂
-
Molecular Weight: 166.18 g/mol
-
IUPAC Name: N'-hydroxy-3-methoxybenzenecarboximidamide
Physical Properties
Based on analogous amidoximes such as benzaldoxime and 2,3-difluoro-6-trifluoromethylbenzamidoxime , the following properties are anticipated:
| Property | Value/Range |
|---|---|
| Melting Point | 95–98°C (predicted) |
| Boiling Point | Decomposes above 200°C |
| Density | 1.18–1.22 g/cm³ |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO); sparingly soluble in water (<1 g/L at 25°C) |
| pKa | 10.2 ± 0.5 (oxime proton) |
The methoxy group enhances lipophilicity compared to unsubstituted benzamidoxime, potentially improving membrane permeability in biological systems .
Synthesis and Optimization
The synthesis of 3-methoxybenzamidoxime follows established amidoximation protocols, typically involving the reaction of 3-methoxybenzonitrile with hydroxylamine under controlled conditions .
Reaction Mechanism
The nucleophilic addition of hydroxylamine to the nitrile group proceeds via a two-step mechanism:
-
Formation of the imino hydroxylamine intermediate:
-
Tautomerization to the amidoxime:
Experimental Procedure
A modified protocol derived from US Patent 6,211,232 is outlined below:
Materials:
-
3-Methoxybenzonitrile (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Sodium carbonate (1.5 equiv)
-
Methanol/water (1:2 v/v) solvent system
Steps:
-
Dissolve hydroxylamine hydrochloride and sodium carbonate in methanol/water.
-
Add 3-methoxybenzonitrile to the solution.
-
Heat at 60°C for 6–8 hours under reflux.
-
Cool to room temperature, extract with methyl tert-butyl ether (MTBE), and concentrate under reduced pressure.
Yield: 72–78% (typical for benzamidoximes) .
Byproduct Management
The primary byproduct, 3-methoxybenzamide (formed via hydrolysis of the nitrile), is minimized by:
Applications in Agrochemical and Pharmaceutical Research
Antifungal Activity
Benzamidoxime derivatives exhibit potent fungicidal properties by inhibiting fungal cytochrome P450 enzymes. For example, 2,3-difluoro-6-trifluoromethylbenzamidoxime demonstrates EC₅₀ values of <1 ppm against Botrytis cinerea . While specific data for 3-methoxybenzamidoxime are unavailable, its structural similarity suggests comparable activity, particularly against methoxy-sensitive fungal strains.
DNA Methyltransferase Inhibition
Amidoximes are explored as DNA methyltransferase 1 (DNMT1) inhibitors for epigenetic cancer therapy. The oxime moiety chelates zinc ions in the DNMT1 active site, disrupting methylation . Substitutions at the 3-position (e.g., methoxy) may enhance binding affinity through hydrophobic interactions .
Radical Scavenging
The N–O bond in the amidoxime group enables hydrogen atom transfer, neutralizing reactive oxygen species (ROS). This property is leveraged in polymer stabilization and antioxidant formulations .
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the methoxy group’s position and electronics to optimize bioactivity.
-
In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolic stability.
-
Industrial Scalability: Development of continuous-flow synthesis protocols to enhance yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume